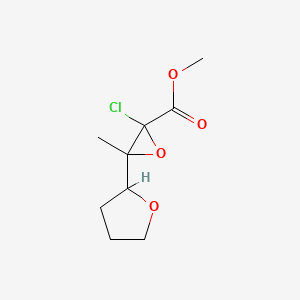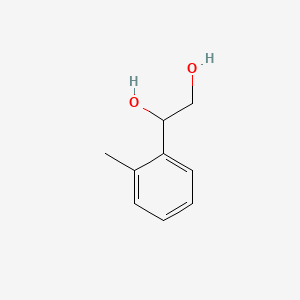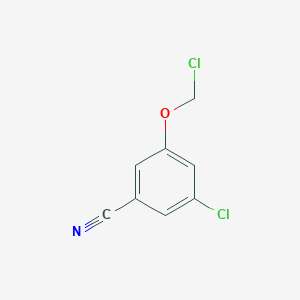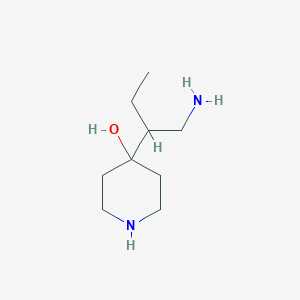
4-(1-Aminobutan-2-YL)piperidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminobutan-2-YL)piperidin-4-OL is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 4-(1-Aminobutan-2-YL)piperidin-4-OL involves several steps. One common synthetic route includes the reaction of piperidine with 1-aminobutan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods often involve large-scale reactions in reactors with precise control over reaction parameters to achieve consistent quality and yield .
Analyse Chemischer Reaktionen
4-(1-Aminobutan-2-YL)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminobutan-2-YL)piperidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of 4-(1-Aminobutan-2-YL)piperidin-4-OL involves its interaction with specific molecular targets. For example, it has been studied as a CCR5 antagonist, where it binds to the CCR5 receptor and inhibits its activity. This interaction is crucial in preventing the entry of HIV-1 into host cells, making it a potential therapeutic agent for HIV treatment .
Vergleich Mit ähnlichen Verbindungen
4-(1-Aminobutan-2-YL)piperidin-4-OL can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Similar in structure but lacks the aminobutan-2-yl group, which may affect its biological activity.
1-Aminobutan-2-ylpiperidine: Lacks the hydroxyl group at the 4-position, which can influence its reactivity and interaction with biological targets.
Maraviroc: A well-known CCR5 antagonist used in HIV treatment, which shares some structural similarities but has different substituents that enhance its efficacy and selectivity
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
4-(1-aminobutan-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-8(7-10)9(12)3-5-11-6-4-9/h8,11-12H,2-7,10H2,1H3 |
InChI-Schlüssel |
KYUUSZMASGIJDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C1(CCNCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)
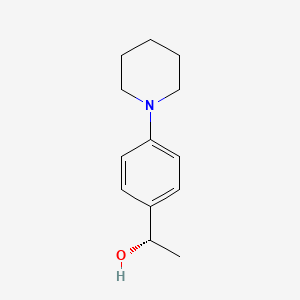



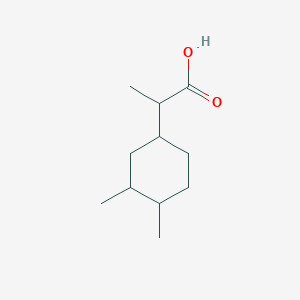
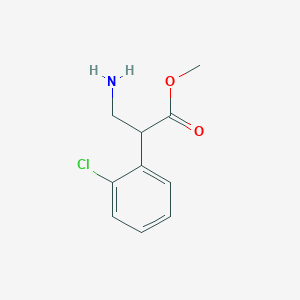
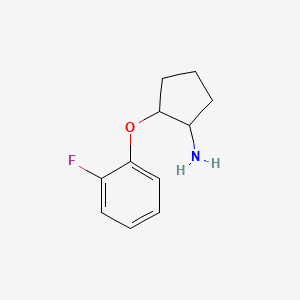
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13173588.png)
